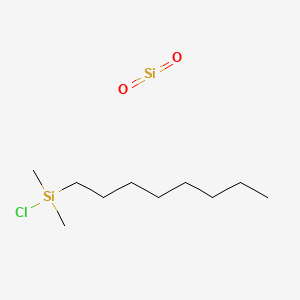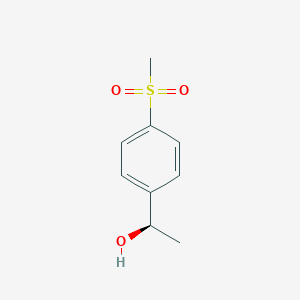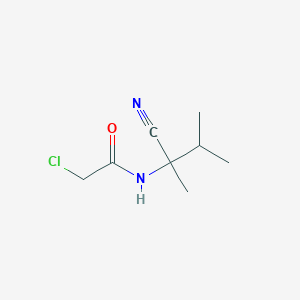![molecular formula C13H16ClNO5S B3340578 4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid CAS No. 731826-53-2](/img/structure/B3340578.png)
4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid
Vue d'ensemble
Description
4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid is a chemical compound with the CAS number 731826-53-2 . It has a molecular weight of 333.7799987792969 . The IUPAC name for this compound is 4-chloro-3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16ClNO5S/c1-8-6-15(7-9(2)20-8)21(18,19)12-5-10(13(16)17)3-4-11(12)14/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) . This code provides a specific way to represent the molecular structure of the compound. It is recommended to be stored at room temperature . Unfortunately, specific information about its melting point, boiling point, flash point, and density was not available in the sources I found.
Applications De Recherche Scientifique
Metal Ion Extraction and Coordination Chemistry
One notable application of sulfonyl-bridged oligo(benzoic acid)s, akin to 4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid, is in the realm of metal ion extraction. These compounds have demonstrated high extractability towards lanthanoid ions, showcasing the potential of sulfonyl-benzoic acid derivatives in separating and purifying metal ions from mixtures. This characteristic is attributed to the electron-withdrawing nature of the sulfonyl function, which enhances the acidity of adjacent carboxy groups, facilitating metal ion coordination without direct sulfonyl oxygen to metal center binding (Morohashi et al., 2014).
Supramolecular Chemistry
The structural versatility of sulfonyl-benzoic acid derivatives extends to supramolecular chemistry, where their ability to form intricate hydrogen bonding networks can lead to the construction of complex molecular architectures. For instance, the synthesis and structural analysis of such compounds have revealed their capacity to assemble into supramolecular chains and columnar structures through intermolecular hydrogen bonds. These findings underscore the potential of sulfonyl-benzoic acid derivatives in designing new materials with tailored physical and chemical properties (Morohashi et al., 2014).
Organic Synthesis and Medicinal Chemistry
In the context of organic synthesis, compounds structurally related to this compound play a crucial role as intermediates in the synthesis of complex organic molecules. These intermediates can undergo various chemical transformations, including alkylation reactions, to yield novel compounds with potential pharmacological applications. The ability to undergo such diverse reactions highlights the significance of sulfonyl-benzoic acid derivatives in medicinal chemistry, providing a pathway to new drug candidates (Rayes et al., 2010).
Environmental Chemistry
The structural modification of benzoic acid derivatives, including sulfonyl-benzoic acids, also finds relevance in environmental chemistry. For instance, the transformation mechanisms of UV filters in water treatment processes involve interactions with these derivatives, indicating their potential role in mitigating environmental contaminants. Understanding the chemical behavior of such compounds in the presence of disinfectants or pollutants can lead to improved water treatment strategies and environmental protection measures (Xiao et al., 2013).
Propriétés
IUPAC Name |
4-chloro-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-8-6-15(7-9(2)20-8)21(18,19)12-5-10(13(16)17)3-4-11(12)14/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQFUZRYEZVPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B3340513.png)
![N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide](/img/structure/B3340514.png)






![{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340583.png)
![5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3340593.png)
![{[5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340596.png)
![3-(2-Methylbenzyl)benzo[b]thiophene](/img/structure/B3340602.png)